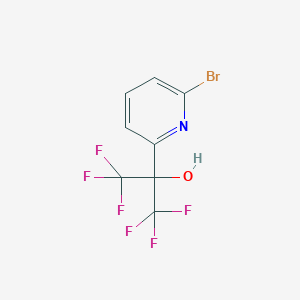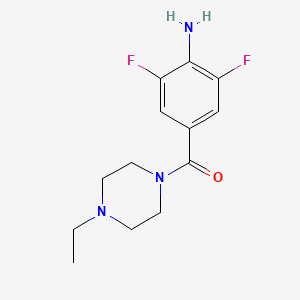![molecular formula C9H8N4O4 B8305968 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone](/img/structure/B8305968.png)
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone is a compound that features a unique combination of a furan ring and a nitrotriazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazole ring imparts significant reactivity and stability, making it a valuable compound for research and practical applications.
Preparation Methods
The synthesis of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrotriazole Moiety: The nitrotriazole group can be introduced via nitration of a triazole precursor, followed by coupling with the furan ring.
Final Coupling: The final step involves coupling the nitrotriazole-furan intermediate with ethanone under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: The furan ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone include:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its high energetic material properties and stability.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: Features similar energetic properties and applications.
The uniqueness of this compound lies in its combination of the furan ring and nitrotriazole moiety, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
1-[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C9H8N4O4/c1-6(14)8-3-2-7(17-8)5-12-10-4-9(11-12)13(15)16/h2-4H,5H2,1H3 |
InChI Key |
TUTYXYYLJDNJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CN2N=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

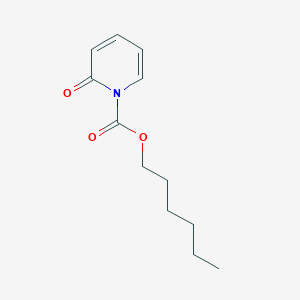
![1-Pentanone, 1-(5-chloro-2-thienyl)-5-[4-(4,5-dihydro-2-oxazolyl)phenoxy]-](/img/structure/B8305901.png)
![1-[(t-Butoxycarbonyl)amino]-2-imidazolidinone](/img/structure/B8305920.png)
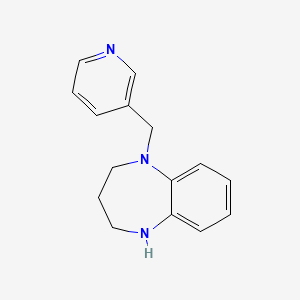
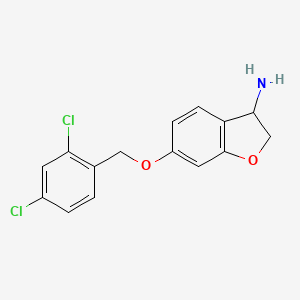
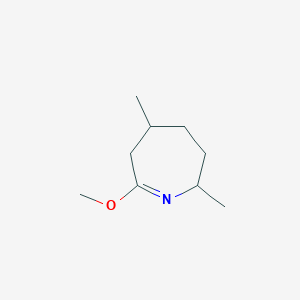
![(S)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8305941.png)
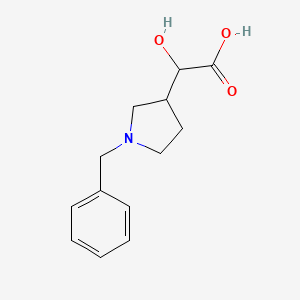
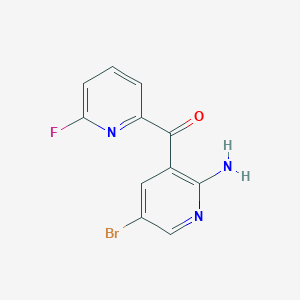
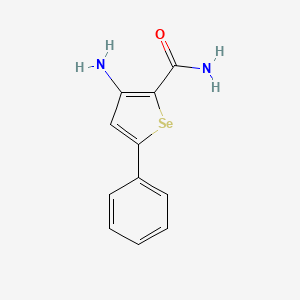
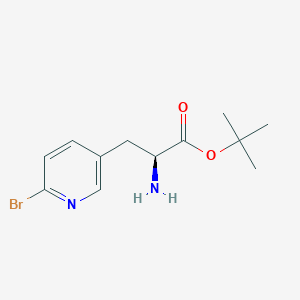
![Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate](/img/structure/B8305977.png)
